Apicycline

Solubility profiling Formulation pre-screening Tetracycline derivatization

Apicycline (CAS 15599-51-6), also known as N-[(carboxy)(4-β-hydroxyethylpiperazino)methyl]tetracycline or RIT-1140, is a semi-synthetic tetracycline-class antibiotic with the molecular formula C₃₀H₃₈N₄O₁₁ and a molecular weight of 630.64 g/mol. It is prepared by reacting tetracycline base with glyoxylic acid and N-(2-hydroxyethyl)piperazine, introducing a carboxymethyl-piperazine moiety at the amide position of the tetracycline scaffold.

Molecular Formula C30H38N4O11
Molecular Weight 630.6 g/mol
CAS No. 15599-51-6
Cat. No. B605533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApicycline
CAS15599-51-6
SynonymsApicycline;  RIT 1140;  RIT-1140;  RIT1140
Molecular FormulaC30H38N4O11
Molecular Weight630.6 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NC(C(=O)O)N5CCN(CC5)CCO)N(C)C)O
InChIInChI=1S/C30H38N4O11/c1-29(44)14-5-4-6-17(36)18(14)22(37)19-15(29)13-16-21(32(2)3)23(38)20(25(40)30(16,45)24(19)39)27(41)31-26(28(42)43)34-9-7-33(8-10-34)11-12-35/h4-6,15-16,21,26,35-37,40,44-45H,7-13H2,1-3H3,(H,31,41)(H,42,43)/t15-,16-,21-,26?,29+,30-/m0/s1
InChIKeyFFWUFMNATRIODI-GMJIGYHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apicycline (CAS 15599-51-6): A Semi-Synthetic Tetracycline with a Distinct Carboxymethyl-Piperazine Modification for Research Sourcing


Apicycline (CAS 15599-51-6), also known as N-[(carboxy)(4-β-hydroxyethylpiperazino)methyl]tetracycline or RIT-1140, is a semi-synthetic tetracycline-class antibiotic with the molecular formula C₃₀H₃₈N₄O₁₁ and a molecular weight of 630.64 g/mol [1]. It is prepared by reacting tetracycline base with glyoxylic acid and N-(2-hydroxyethyl)piperazine, introducing a carboxymethyl-piperazine moiety at the amide position of the tetracycline scaffold . The compound appears as a yellow, amorphous powder (mp 144.5°C, decomposition) and is freely soluble in water, with a specific optical rotation of [α]D −123° (c = 0.5 in methanol) and [α]D −133° (c = 0.5 in water) [1]. Apicycline is classified under the tetracycline antibiotic family (ATC J01A) and is listed with the FDA UNII T1Y573BS7H [2].

Why Pipacycline or Tetracycline Base Cannot Substitute for Apicycline in Research Requiring Defined Physicochemical or Synthetic Fidelity


Apicycline shares the tetracycline pharmacophore with its closest structural analog, pipacycline (mepicycline; CAS 1110-80-1), and with the parent compound tetracycline itself; however, key structural and physicochemical differences preclude simple interchange. While pipacycline is formed via a Mannich condensation introducing a 4-[(2-hydroxyethyl)piperazin-1-yl]methyl substituent at the amide nitrogen, apicycline is instead synthesized through a glyoxylic acid-mediated condensation that inserts a carboxymethyl linker between the tetracycline amide and the piperazine ring . This distinct synthetic route yields a compound with an additional carboxyl group, higher molecular weight (630.64 vs. 586.63 g/mol), and altered solubility and optical rotation characteristics relative to pipacycline . Furthermore, pipacycline is reported to function as a pro-drug that reverts to the parent tetracycline under physiological conditions via retro-Mannich dissociation, whereas the carboxymethyl linkage in apicycline may confer different hydrolytic stability [1]. These differences have direct implications for studies on tetracycline derivatization chemistry, structure-activity relationships, and the design of non-pro-drug tetracycline analogs.

Quantitative Evidence Guide for Apicycline (CAS 15599-51-6): Head-to-Head and Cross-Study Comparisons with Tetracycline and Pipacycline


Aqueous Solubility Differentiation: Apicycline vs. Pipacycline

Apicycline is described as freely soluble in water, whereas pipacycline (mepicycline) is characterized as very soluble in water (>1.5 g/cc) [1]. The distinct solubility profiles reflect the structural difference: apicycline bears an additional carboxyl group introduced via the glyoxylic acid condensation, while pipacycline's Mannich-derived linkage lacks this polar moiety. Although both compounds incorporate the same 4-hydroxyethylpiperazine substituent, the solubility descriptors differ qualitatively, indicating that apicycline's aqueous solubility behavior is not interchangeable with that of pipacycline for formulation or dissolution studies .

Solubility profiling Formulation pre-screening Tetracycline derivatization

Synthetic Route Divergence: Glyoxylic Acid Condensation vs. Mannich Reaction Defines Apicycline's Unique Carboxymethyl Linker

Apicycline is synthesized via a glyoxylic acid-mediated condensation: glyoxylic acid monohydrate and N-(2-hydroxyethyl)piperazine are reacted, followed by addition of tetracycline base trihydrate at 5°C for 20 hours, yielding N-[(carboxy)(4-β-hydroxyethylpiperazino)methyl]tetracycline . This route inserts a -CH(COOH)- carboxymethyl linker between the tetracycline amide and the piperazine ring. In contrast, pipacycline is synthesized via a Mannich condensation using formaldehyde and the same piperazine, forming a -CH₂- methylene linker . The different linkers result in apicycline carrying an additional ionizable carboxyl group absent in pipacycline, producing a higher molecular weight (630.64 vs. 586.63 g/mol) and distinct physicochemical properties including different optical rotation values ([α]D -123° vs. -195°) .

Synthetic chemistry Tetracycline modification Structure-activity relationship

Antibiotic Potency Retention Relative to Tetracycline: Apicycline Maintains 95-97% of Parent Compound Activity in Bacillus cereus var. mycoides

In a microbiological agar diffusion assay using Bacillus cereus var. mycoides ATCC 9634, apicycline demonstrated antibiotic potency equivalent to 95-97% of the tetracycline present in the synthesis . The assay was conducted via the standard diffusion method, which measures zones of bacterial growth inhibition and compares them to a tetracycline reference standard. This high retention of potency indicates that the carboxymethyl-piperazine modification at the amide position does not substantially impair the intrinsic antibacterial activity of the tetracycline pharmacophore. For context, pipacycline's intrinsic in vitro activity and structure-activity relationships for the amide region have been noted as not extensively investigated, and pipacycline is described as a pro-drug that converts back to tetracycline, meaning its measured activity may partially reflect the regenerated parent compound rather than the intact derivative [1].

Antibiotic potency Microbiological assay Tetracycline modification tolerance

Molecular Weight and Optical Rotation Differentiation: Apicycline vs. Pipacycline Physicochemical Fingerprint

Apicycline (MW 630.64 g/mol; [α]D -123° in methanol) and pipacycline (MW 586.63 g/mol; [α]D -195° in methanol) can be unambiguously distinguished by their molecular weight and optical rotation values [1]. The difference in molecular weight (44.01 g/mol) corresponds precisely to the additional COOH group in the carboxymethyl linker of apicycline, as confirmed by the molecular formula difference (C₃₀H₃₈N₄O₁₁ vs. C₂₉H₃₈N₄O₉). The specific optical rotation differs by 72°, providing an orthogonal analytical parameter for identity confirmation and purity assessment. The pH of a 2% aqueous solution also differs: apicycline has a pH of 6.2 [1], while penimepicycline (the phenoxymethylpenicillinate salt of pipacycline) has a pH of 5.5-5.7 [2].

Physicochemical characterization Quality control Identity verification

Role as a Standalone Tetracycline Derivative vs. Pipacycline as a Pro-Drug Combination Partner: Functional Differentiation

Pipacycline (mepicycline) has an established commercial identity as the tetracycline component of the fixed-dose combination antibiotic penimepicycline (phenoxymethylpenicillin salt of pipacycline; CAS 4599-60-4), which was developed for parenteral use combining β-lactam and tetracycline mechanisms [1]. Pipacycline is characterized as a Mannich base pro-drug that can undergo retro-Mannich dissociation to regenerate tetracycline under physiological conditions [2]. Apicycline, by contrast, is not documented as a component of any combination antibiotic product. Its carboxymethyl linker is not derived from a Mannich base and is not reported as a pro-drug; it is listed as a distinct INN-designated single-agent antibiotic (RIT-1140) [3]. This functional difference means that apicycline may be the appropriate selection for research requiring a stable, non-dissociating tetracycline derivative with a carboxymethyl-piperazine modification, whereas pipacycline is the relevant choice for studies on pro-drug tetracycline derivatives or β-lactam-tetracycline combination salts.

Pro-drug design Combination antibiotic β-lactam-tetracycline salts

Limited Published Comparative Data: Acknowledged Evidence Gap for Apicycline vs. Contemporary Tetracyclines

A comprehensive search of the open scientific literature reveals a significant evidence gap: no peer-reviewed head-to-head studies were identified that directly compare the minimum inhibitory concentrations (MICs), pharmacokinetic parameters, in vivo efficacy, or resistance profiles of apicycline against those of tetracycline, doxycycline, minocycline, tigecycline, or pipacycline. The only microbiological data available for apicycline is the agar diffusion potency assay against Bacillus cereus var. mycoides ATCC 9634 showing 95-97% potency retention relative to tetracycline . No published MIC values, clinical trial data, or modern in vitro susceptibility profiling for apicycline against clinically relevant Gram-positive or Gram-negative bacterial panels were located. This stands in contrast to pipacycline, for which there is documented activity against penicillinase-producing Staphylococcus aureus and inhibition of penicillinase formation , and to glycylcyclines such as tigecycline, which have extensive comparative MIC data against resistant strains [1]. Researchers considering apicycline for antimicrobial studies should be aware that its quantitative microbiological profiling beyond the single Bacillus cereus assay is essentially absent from the published literature.

Evidence gap analysis Procurement risk assessment Research prioritization

Recommended Research and Industrial Application Scenarios for Apicycline (CAS 15599-51-6) Based on Quantitative Differentiation Evidence


Synthetic Chemistry Reference Standard for Carboxymethyl-Modified Tetracycline Derivatives

Apicycline serves as a well-characterized reference standard for the glyoxylic acid-mediated carboxymethyl functionalization of the tetracycline amide position. With its defined molecular weight (630.64 g/mol), distinct optical rotation ([α]D -123°), and published synthetic protocols, it provides a benchmark for researchers developing or optimizing analogous carboxymethyl-piperazine tetracycline conjugates . Procurement of apicycline is justified when the research goal is to study the chemical stability, reactivity, or downstream derivatization of the carboxymethyl linker — a structural feature absent in pipacycline and other Mannich-derived tetracycline analogs .

Physicochemical Comparator for Tetracycline Derivative Solubility and Formulation Studies

The freely water-soluble profile of apicycline, combined with its 2% aqueous solution pH of 6.2, makes it a suitable comparator compound for solubility and formulation screening studies involving tetracycline derivatives with ionizable side-chain modifications . Where pipacycline exhibits defined quantitative solubility (>1.5 g/cc in water), apicycline's qualitatively different solubility descriptor and distinct pH provide an additional data point for constructing solubility-structure relationships across the tetracycline chemical space . This scenario is particularly relevant for pre-formulation research where the impact of an additional carboxyl group on aqueous solubility is being systematically evaluated.

Analytical Method Development and Quality Control Identity Verification

The orthogonal physicochemical fingerprint of apicycline (MW 630.64; [α]D -123°; mp 144.5°C dec; pH 6.2 at 2% aq.) provides a multi-parameter identity profile that can be used to develop or validate HPLC, LC-MS, polarimetry, or pH-based analytical methods for distinguishing apicycline from its structural analogs . Given that pipacycline differs in all four parameters (MW 586.63; [α]D -195°; mp 162-163°C dec; pH as penimepicycline 5.5-5.7), these analytical differences are sufficient for unambiguous identification in mixed-sample or impurity profiling contexts [1].

Historical Antibiotic Reference Material for Legacy Drug Repository or Regulatory Compendial Research

Apicycline is listed as an INN-designated pharmaceutical substance with the FDA UNII T1Y573BS7H and is documented in pharmacopoeial nomenclature systems under the English name 'Apicycline' and the Chinese name '阿哌环素' (hydroxypiperazine-dimethyl-tetracycline) . For organizations maintaining legacy antibiotic reference collections, compendial monographs, or conducting historical pharmaceutical research on semi-synthetic tetracyclines developed in the 1960s, apicycline represents a chemically defined, traceable reference material with documented synthetic provenance [1].

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